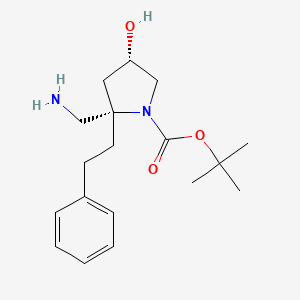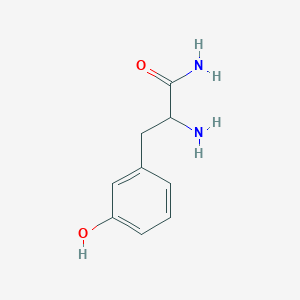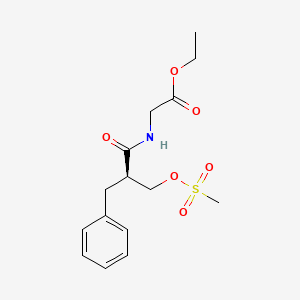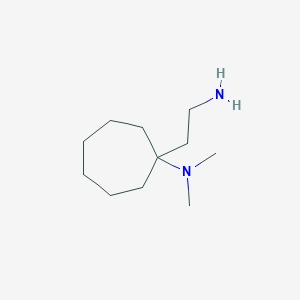![molecular formula C11H12N2O B13334739 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate aldehydes with amines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple two or more reactants to form the imidazo[1,2-A]pyridine scaffold.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Chemical Reactions Analysis
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including the inhibition of enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its specific structural properties. Similar compounds include:
Imidazo[1,2-A]pyridine: This compound has a similar structure but lacks the ethyl and methyl groups.
2-Methylimidazo[1,2-A]pyridine: This compound has a similar structure but lacks the ethyl group.
7-Methylimidazo[1,2-A]pyridine: This compound has a similar structure but lacks the ethyl group.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-3-9-10(7-14)13-5-4-8(2)6-11(13)12-9/h4-7H,3H2,1-2H3 |
InChI Key |
WBZALYVROWQLLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC(=CC2=N1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)




![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
